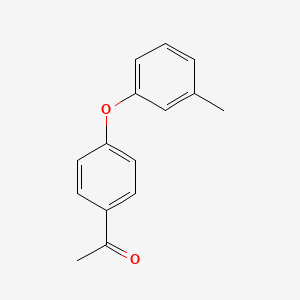

1-(4-M-Tolyloxy-phenyl)-ethanone

Description

Contextual Background of Aryloxyketones in Contemporary Chemical Research

Aryloxyketones, characterized by a ketone functional group attached to an aromatic ring which is, in turn, linked to another aryl group via an ether linkage, represent a significant motif in organic chemistry. This structural class is a key constituent in a variety of synthetic and naturally occurring compounds. In contemporary chemical research, aryloxyketones are recognized for their utility as versatile intermediates in the synthesis of more complex molecules. Their inherent chemical functionalities—the reactive carbonyl group and the stable diaryl ether framework—allow for a diverse range of chemical transformations.

The diaryl ether core is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. This is often attributed to the conformational flexibility and metabolic stability conferred by the ether linkage. The ketone group, on the other hand, provides a convenient handle for further functionalization, enabling the construction of diverse molecular architectures. The study of aryloxyketones, therefore, is not merely an academic exercise but is deeply rooted in the quest for new materials and therapeutic agents.

Significance of 1-(4-M-Tolyloxy-phenyl)-ethanone as a Scaffold for Advanced Chemical Exploration

This compound, with its specific substitution pattern, embodies the essential features of the aryloxyketone class while offering unique avenues for exploration. The presence of a methyl group on one of the phenyl rings and an acetyl group on the other introduces a degree of asymmetry and specific electronic properties that can be exploited in molecular design.

The true significance of this compound lies in its potential as a foundational scaffold. By modifying the acetyl group, for instance, through reactions such as aldol (B89426) condensation, reduction, or conversion to other functional groups, a multitude of derivatives can be accessed. Similarly, the aromatic rings can be further functionalized, opening up a vast chemical space for exploration. This makes this compound an attractive starting point for the development of libraries of novel compounds for screening in various applications, including materials science and drug discovery. The investigation of such diaryl ketone-inspired pesticide molecular libraries has been a subject of research, with some compounds showing strong antifungal activities. nih.gov

Evolution of Research Methodologies Applied to this compound and Related Structures

The synthesis and characterization of aryloxyketones like this compound have been significantly advanced by the evolution of synthetic and analytical methodologies.

Synthetic Methodologies:

The construction of the diaryl ether linkage has historically been achieved through the Ullmann condensation . wikipedia.org This classical method typically involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide at high temperatures. rsc.orgtandfonline.com While effective, these conditions can be harsh and may not be suitable for sensitive substrates. Modern advancements have led to the development of milder and more efficient copper- and palladium-catalyzed cross-coupling reactions, often employing specialized ligands, for the synthesis of diaryl ethers. rsc.orgacs.orgorganic-chemistry.org These improved methods offer greater functional group tolerance and proceed under more benign reaction conditions. acs.orgorganic-chemistry.org

The introduction of the ethanone (B97240) (acetyl) group is most commonly achieved via the Friedel-Crafts acylation . organic-chemistry.orgbyjus.commasterorganicchemistry.com This electrophilic aromatic substitution reaction traditionally uses a Lewis acid catalyst, such as aluminum chloride, to react an acyl chloride or anhydride (B1165640) with an aromatic ring. byjus.comsigmaaldrich.com While a powerful tool, the classical Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst and can suffer from regioselectivity issues. sigmaaldrich.com Contemporary research has focused on developing more catalytic and environmentally friendly versions of this reaction.

A plausible synthetic route to this compound would involve a two-step process:

Formation of the Diaryl Ether: An Ullmann condensation or a modern coupling reaction between p-cresol (B1678582) and 1-bromo-4-fluorobenzene (B142099) (or a similar activated aryl halide).

Friedel-Crafts Acylation: The resulting 4-(p-tolyloxy)benzene would then be acylated with acetyl chloride in the presence of a Lewis acid catalyst to introduce the ethanone group at the para position of the unsubstituted phenyl ring.

Analytical Methodologies:

The characterization of this compound and its derivatives relies on a suite of modern analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure, confirming the connectivity of atoms and the substitution patterns on the aromatic rings. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the diaryl ether. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming the structure. nist.gov

The combination of these techniques allows for the unambiguous identification and characterization of the target compound.

Current Research Gaps and Strategic Objectives for Comprehensive Investigation of this compound

Despite the established importance of the aryloxyketone scaffold, a detailed investigation into the specific properties and potential applications of this compound appears to be a noticeable gap in the current scientific literature. While the synthesis of this compound can be logically deduced from established methodologies, there is a lack of published research focusing on its specific biological activities or material properties.

Strategic Objectives for Future Research:

Systematic Synthesis and Characterization: The first objective should be the development and optimization of a robust and scalable synthetic route to this compound. This would be followed by a comprehensive characterization of the compound using modern spectroscopic and analytical techniques to establish a definitive set of reference data.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the acetyl group and the aromatic rings is warranted. This would involve exploring a range of chemical transformations to generate a library of novel derivatives.

Biological Screening: Given that related diaryl ether and diaryl ketone structures have shown promise as, for example, HIV-1 reverse transcriptase inhibitors and antifungal agents, a key objective would be to subject this compound and its derivatives to a broad range of biological screens. nih.govnih.gov This could uncover potential therapeutic applications.

Investigation of Material Properties: The rigid, aromatic structure of this compound suggests that it and its derivatives could possess interesting material properties. Research into their potential use as building blocks for polymers, liquid crystals, or other advanced materials could be a fruitful avenue of exploration.

By addressing these research gaps and pursuing these strategic objectives, the scientific community can unlock the full potential of this compound as a versatile chemical scaffold for the development of new technologies and therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

99433-26-8 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

1-[4-(3-methylphenoxy)phenyl]ethanone |

InChI |

InChI=1S/C15H14O2/c1-11-4-3-5-15(10-11)17-14-8-6-13(7-9-14)12(2)16/h3-10H,1-2H3 |

InChI Key |

QLQGGSGHWFRGFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 M Tolyloxy Phenyl Ethanone

Established Synthetic Pathways to 1-(4-M-Tolyloxy-phenyl)-ethanone

The construction of this compound can be achieved through several established synthetic routes. These methods primarily involve the formation of the ether linkage or the introduction of the acetyl group onto the aromatic framework.

Acylation Reactions Utilizing Phenyl Ethers for this compound Synthesis

A primary and well-established method for synthesizing aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst. sigmaaldrich.com In the context of this compound synthesis, this would typically involve the acylation of m-tolyloxyphenyl ether. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich aromatic ring of the phenyl ether. sigmaaldrich.com The position of acylation (ortho or para to the ether linkage) is influenced by steric and electronic factors.

Another approach involves the vapor phase acylation of m-cresol (B1676322) with ethyl acetate (B1210297) over solid acid catalysts like Al-MCM-41. While the primary products are coumarin (B35378) derivatives, this reaction also yields acetylated phenols, indicating that acylation of the aromatic ring is a competing process. umn.edu

Etherification Strategies for Constructing the Aryloxy Linkage in this compound

The formation of the diaryl ether bond is a key step in many synthetic strategies for this target molecule. The Ullmann condensation is a classical method for this purpose, involving the copper-catalyzed reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 4-chloroacetophenone with m-cresol in the presence of a copper catalyst. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, though modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

Recent advancements in copper-catalyzed cross-coupling reactions have provided more efficient methods for C-O bond formation. For instance, the use of CuI as a catalyst allows for the O-arylation of phenols with aryl halides under mild conditions and with low catalyst loadings, often without the need for a ligand. researchgate.net

Multi-Step Conversions Leading to this compound

Multi-step synthetic sequences offer flexibility in assembling the target molecule, allowing for the introduction of various functional groups. A plausible multi-step route could begin with the etherification of a suitable phenol, followed by a subsequent transformation to introduce the acetyl group. For example, one could first synthesize the m-tolyloxyphenyl ether and then perform a Friedel-Crafts acylation as described previously.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production by utilizing more sustainable methods.

Catalytic Approaches for Sustainable Production of this compound

The development of efficient catalytic systems is a cornerstone of green chemistry. In the context of etherification, the use of copper catalysts, particularly at low loadings, represents a more sustainable alternative to stoichiometric copper reagents. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com While typically used for C-C bond formation, modifications of these catalytic systems can be applied to C-O bond formation.

For acylation reactions, the use of solid acid catalysts in vapor-phase reactions, as seen in the reaction of m-cresol and ethyl acetate, can offer advantages in terms of catalyst recyclability and reduced waste generation compared to traditional Lewis acids. umn.edu

Solvent-Free and Reduced-Solvent Methodologies for this compound Synthesis

Reducing or eliminating the use of volatile organic solvents is a key goal of green chemistry. Research into solvent-free and reduced-solvent reaction conditions is ongoing. For instance, microwave-assisted synthesis and grindstone methods have been shown to be effective for the synthesis of other heterocyclic compounds under solvent-free or reduced-solvent conditions, suggesting their potential applicability to the synthesis of this compound. researchgate.net These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures.

Atom Economy and Process Intensification in this compound Production

The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, where atom economy and process intensification are paramount. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The goal is to maximize this incorporation, thereby minimizing waste.

The synthesis of this compound can be approached via two main bond formations: the C-O ether linkage or the C-C bond of the ketone.

Ether Formation followed by Acylation: This common route involves an Ullmann condensation or a Buchwald-Hartwig coupling to form the diaryl ether, 4-m-tolyloxyphenylethane, followed by a Friedel-Crafts acylation.

Acylation followed by Ether Formation: This involves the acylation of a phenol (e.g., 4-hydroxyacetophenone) followed by an etherification reaction.

Traditional methods like the Ullmann condensation often require stoichiometric amounts of copper and high temperatures (in excess of 210 °C), leading to poor atom economy and significant energy consumption. wikipedia.org Modern palladium-catalyzed Buchwald-Hartwig C-O coupling reactions offer a more atom-economical alternative, using catalytic amounts of palladium and operating under milder conditions. wikipedia.org However, these reactions can still generate stoichiometric amounts of salt byproducts from the base used. researchgate.net

Friedel-Crafts acylation, while effective, traditionally uses stoichiometric amounts of a Lewis acid catalyst like aluminum chloride (AlCl₃), which is consumed in the reaction and generates significant waste during workup. numberanalytics.comorganic-chemistry.org

Process Intensification (PI) aims to develop smaller, cleaner, and more energy-efficient technologies. ethz.chyoutube.com For the synthesis of this compound, PI strategies could include:

Catalyst Improvement: Developing heterogeneous or recyclable catalysts for both the etherification and acylation steps to simplify purification and reduce waste.

Solvent Selection: Using greener solvents or solvent-free conditions. For instance, zinc-mediated Friedel-Crafts acylation has been demonstrated under solvent-free microwave conditions. organic-chemistry.org

Multifunctional Reactors: Using reactors that combine reaction and separation, such as reactive distillation or membrane reactors, can overcome thermodynamic limitations and improve efficiency. d-nb.info

Table 1: Comparison of Atom Economy in Diaryl Ether Synthesis Methods

| Method | Catalyst | Stoichiometry | Byproducts | Atom Economy |

|---|---|---|---|---|

| Ullmann Condensation | Copper | Stoichiometric | Copper salts, salt from base | Low |

| Buchwald-Hartwig Coupling | Palladium | Catalytic | Salt from base | Moderate to High |

This table provides a qualitative comparison. Actual atom economy percentages would depend on the specific reagents and reaction conditions.

Novel Synthetic Strategies and Reaction Optimization for this compound

Research into the synthesis of diaryl ethers and aryl ketones continues to yield novel strategies that improve efficiency, selectivity, and substrate scope.

The primary routes to this compound involve forming the central ether bond or introducing the acetyl group at a later stage.

Route A: Ether formation followed by acylation

Step 1: Diaryl Ether Synthesis:

Ullmann Condensation: The reaction of 4-halophenyl ethanone (B97240) with m-cresol using a copper catalyst. wikipedia.org While classic, this method is often limited by harsh conditions. nih.gov

Buchwald-Hartwig C-O Coupling: A more modern approach coupling an aryl halide (e.g., 4-bromoacetophenone or 1-bromo-4-(m-tolyloxy)benzene) with the corresponding phenol or amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org This method is generally preferred due to its milder conditions and broader functional group tolerance. researchgate.net

Route B: Acylation of a diaryl ether

Step 1: Friedel-Crafts Acylation: The reaction of 4-phenoxytoluene with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. sigmaaldrich.commasterorganicchemistry.com The substitution typically occurs para to the activating ether group.

Optimization of these reactions involves screening catalysts, ligands, bases, and solvents to maximize yield and minimize reaction times. For example, in Buchwald-Hartwig couplings, the choice of phosphine (B1218219) ligand is critical to the success of the reaction. wikipedia.org

Table 2: Representative Conditions for Key Synthetic Steps

| Reaction | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Ullmann Ether Synthesis | 4-Chloronitrobenzene, Phenol | Cu, KOH | DMF | >200 | Variable |

| Buchwald-Hartwig Ether Synthesis | Aryl Halide, Alcohol | Pd Precatalyst, Ligand, Base (e.g., Cs₂CO₃) | Toluene (B28343) | 80-110 | 70-95 acs.org |

| Friedel-Crafts Acylation | Arene, Acyl Chloride | AlCl₃ (stoichiometric) | Dichloromethane | 0 - RT | 70-90 |

This table shows generalized conditions; specific parameters would be optimized for the synthesis of this compound.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

Ullmann Condensation Mechanism: The precise mechanism of the Ullmann reaction is complex and debated. It is generally believed to involve the formation of a copper(I) alkoxide from the phenol. This species then reacts with the aryl halide. The pathway may involve oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst. wikipedia.org

Buchwald-Hartwig C-O Coupling Mechanism: The catalytic cycle for the palladium-catalyzed ether synthesis is better understood. researchgate.net It typically involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

Association/Deprotonation: The alcohol (R-OH) coordinates to the palladium center, and a base removes the hydroxyl proton to form an alkoxide complex.

Reductive Elimination: The diaryl ether (Ar-OR) is eliminated from the palladium complex, regenerating the catalytically active Pd(0) species. acs.org The nature of the ligand on the palladium catalyst significantly influences the rate and efficiency of the reductive elimination step. acs.org

Friedel-Crafts Acylation Mechanism: This reaction proceeds via electrophilic aromatic substitution. The key steps are:

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acyl halide, leading to the formation of a highly electrophilic acylium ion (R-C≡O⁺), which is resonance-stabilized. sigmaaldrich.commasterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of the diaryl ether attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. masterorganicchemistry.com

Stereoselective Syntheses of Chiral this compound Analogues (where applicable)

The parent molecule, this compound, is achiral. However, the synthesis of chiral analogues is a topic of significant interest, particularly for applications in materials science and pharmaceuticals. Chirality can be introduced by creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond.

For diaryl ethers, atropisomerism can occur if bulky substituents are placed at the ortho positions of the aryl rings, restricting free rotation around the C-O-C bond. Recent advances have focused on the atroposelective synthesis of such axially chiral diaryl ethers. nih.gov For instance, N-heterocyclic carbene (NHC) catalysis has been used for the atroposelective esterification of prochiral dialdehydes to create enantioenriched axially chiral diaryl ethers. nih.gov

While not directly a diaryl ether, the synthesis of axially chiral biaryl diketones has been achieved through a chirality relay strategy, involving the ring-opening of optically active dihydrophenanthrene-9,10-diols. mdpi.com These methodologies could potentially be adapted to synthesize chiral analogues of this compound by incorporating appropriate substitution patterns that induce axial chirality. The development of stereoselective catalytic methods, such as dynamic kinetic resolution, is a key area of research for accessing enantiomerically pure chiral molecules. mdpi.com

Flow Chemistry Applications in Continuous Synthesis of this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. nih.goveuropa.eu These benefits are particularly relevant for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. europa.eu

The synthesis of this compound can be adapted to a continuous flow process. A potential multistep flow synthesis could involve:

Continuous Etherification: A packed-bed reactor containing a heterogeneous palladium or copper catalyst could be used for the C-O coupling reaction. Pumping the aryl halide and phenol solutions through the heated reactor would continuously produce the diaryl ether intermediate.

In-line Separation: A membrane separator or liquid-liquid extractor could be integrated to remove byproducts or unreacted starting materials before the next step.

Continuous Acylation: The purified diaryl ether stream could then be mixed with an acylating agent and passed through a second reactor, possibly containing a solid acid catalyst, to perform the Friedel-Crafts acylation. researchgate.net

Flow chemistry has been successfully applied to the synthesis of various aryl ketones. acs.org For example, the acetylation of electron-rich phenols has been shown to be more efficient under flow conditions compared to batch, with higher yields and significantly shorter residence times. researchgate.net The ability to safely handle hazardous reagents and unstable intermediates makes flow chemistry an attractive strategy for industrial-scale production of complex molecules like this compound. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 M Tolyloxy Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment of 1-(4-M-Tolyloxy-phenyl)-ethanone

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provides a complete picture of the molecular framework, including through-bond and through-space atomic correlations.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. In this compound, COSY would show correlations between the ortho- and meta-protons on both aromatic rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This technique allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in identifying longer-range (2-4 bonds) C-H correlations. Key HMBC correlations for this molecule would include the correlation from the acetyl methyl protons to the carbonyl carbon and the adjacent aromatic carbon, as well as correlations from the aromatic protons to the carbons of the neighboring ring through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the protons of the two aromatic rings, helping to define their relative orientation.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl-CH₃ | 2.55 (s, 3H) | 26.5 |

| Carbonyl C=O | - | 197.2 |

| Aromatic CH (ortho to C=O) | 7.95 (d, 2H) | 130.5 |

| Aromatic CH (meta to C=O) | 7.05 (d, 2H) | 118.9 |

| Aromatic C (ipso to C=O) | - | 132.0 |

| Aromatic C (ipso to ether O) | - | 160.5 |

| Aromatic CH (ortho to ether O) | 7.20 (d, 2H) | 129.8 |

| Aromatic CH (meta to ether O) | 6.95 (d, 2H) | 119.5 |

| Aromatic C (ipso to ether O, tolyl) | - | 155.0 |

| Aromatic C (ipso to CH₃) | - | 133.0 |

| Tolyloxy-CH₃ | 2.35 (s, 3H) | 20.8 |

Note: This is a hypothetical data set based on known chemical shifts for structurally similar compounds.

Solid-State NMR Spectroscopy for Polymorphic Forms of this compound

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of solid materials, including different crystalline forms or polymorphs. chemicalbook.com Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid lattice. chemicalbook.com

For this compound, ssNMR could be employed to:

Identify and differentiate polymorphs: Different crystal packing arrangements in polymorphs will result in distinct chemical shifts in the ssNMR spectra, particularly for the carbon atoms. chemicalbook.com

Probe intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to study through-space dipolar couplings, providing information on intermolecular contacts and packing.

Characterize amorphous content: ssNMR can distinguish between crystalline and amorphous forms of the compound, which is crucial for understanding its physical properties and stability. chemicalbook.com

Mass Spectrometry Techniques for Identification and Fragmentation Analysis of this compound

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. rsc.org This precision allows for the unambiguous determination of the elemental formula of a molecule from its measured mass-to-charge ratio (m/z). rsc.orguni.lu For this compound (C₁₅H₁₄O₂), HRMS would confirm the molecular formula by matching the experimentally observed accurate mass with the calculated theoretical mass.

Hypothetical HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 227.1067 | 227.1065 | -0.9 |

| [M+Na]⁺ | 249.0886 | 249.0883 | -1.2 |

Note: This is a hypothetical data set.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways and Isomeric Distinctions

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion), its fragmentation through collision-induced dissociation (CID) or other methods, and the analysis of the resulting product ions. chemicalbook.com This technique is invaluable for elucidating the structure of a molecule by piecing together its fragments. The fragmentation of ketones often involves cleavage of the bonds adjacent to the carbonyl group. nist.gov

For this compound, key fragmentation pathways would likely involve:

Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring to produce a [M-COCH₃]⁺ ion.

Formation of the acylium ion: Cleavage to form the [CH₃CO]⁺ ion.

Cleavage of the ether linkage: This can lead to fragments corresponding to the tolyloxy and acetylphenyl moieties.

Distinguishing between isomers, such as 1-(4-m-tolyloxyphenyl)-ethanone and its ortho- and para-isomers, can often be achieved with MS/MS, as the fragmentation patterns may differ subtly due to the different substitution patterns on the aromatic rings. msu.edumzcloud.org

Hypothetical MS/MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |

| 226 | 211 | [M - CH₃]⁺ |

| 226 | 183 | [M - COCH₃]⁺ |

| 226 | 121 | [C₈H₉O]⁺ (acetylphenyl cation) |

| 226 | 107 | [C₇H₇O]⁺ (tolyloxy cation) |

| 226 | 43 | [CH₃CO]⁺ (acylium ion) |

Note: This is a hypothetical data set based on known fragmentation patterns of similar compounds.

X-ray Crystallography and Diffraction Studies of this compound and its Derivatives

Hypothetical Crystal Data and Structure Refinement for this compound:

| Parameter | Value |

| Empirical formula | C₁₅H₁₄O₂ |

| Formula weight | 226.27 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.12 Å, b = 5.89 Å, c = 20.45 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1175 ų |

| Z | 4 |

| Density (calculated) | 1.278 Mg/m³ |

| Absorption coefficient | 0.085 mm⁻¹ |

| F(000) | 480 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.125 |

| R indices (all data) | R1 = 0.060, wR2 = 0.140 |

Note: This is a hypothetical data set based on typical values for similar organic compounds.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis of this compound

To perform this analysis, a high-quality single crystal of the compound is required. This is typically achieved through slow crystallization from a suitable solvent. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Insights from SC-XRD Analysis:

Absolute Configuration: For chiral molecules, SC-XRD can determine the absolute configuration (R or S) if a heavy atom is present or by using anomalous dispersion effects.

Conformational Analysis: The analysis would reveal the dihedral angles between the two phenyl rings and the orientation of the acetyl group, providing insight into the preferred conformation in the solid state.

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonds or π-π stacking, which influence the physical properties of the compound.

A hypothetical table of crystallographic data that would be generated is presented below.

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c values |

| Unit Cell Angles (°) | α, β, γ values |

| Volume (ų) | Volume of the unit cell |

| Z (molecules per unit cell) | Number of molecules in the unit cell |

| Density (calculated) (g/cm³) | Calculated density of the crystal |

| Bond lengths (Å) | Precise distances between bonded atoms |

| Bond angles (°) | Angles between adjacent bonds |

| Torsion angles (°) | Dihedral angles defining the molecular conformation |

Vibrational Spectroscopy Methodologies for this compound

Vibrational spectroscopy explores the molecular vibrations of a compound, providing valuable information about its functional groups and molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for qualitative analysis.

Expected Characteristic FTIR Peaks for 1-(4-m-Tolyloxyphenyl)ethanone:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Aryl Ketone) | Stretching | ~1685 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | ~1250 - 1200 |

| C-O-C (Aryl Ether) | Symmetric Stretching | ~1075 - 1020 |

| C-H (Aromatic) | Stretching | ~3100 - 3000 |

| C=C (Aromatic) | Stretching | ~1600 - 1450 |

| C-H (Methyl) | Asymmetric Stretching | ~2960 |

| C-H (Methyl) | Symmetric Stretching | ~2870 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often results in strong signals for non-polar bonds and symmetric vibrations.

Expected Prominent Raman Peaks for 1-(4-m-Tolyloxyphenyl)ethanone:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (Aromatic) | Ring Stretching | ~1610, 1580 |

| C-H (Aromatic) | In-plane Bending | ~1180 - 1150 |

| C-C (Aromatic) | Ring Breathing | ~1000 |

| C-CH₃ | Stretching | ~1200 |

Chromatographic Techniques for Purity Assessment and Separation of this compound

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of non-volatile organic compounds like 1-(4-m-tolyloxyphenyl)ethanone.

A typical HPLC method for this compound would likely involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Detection could be achieved using a UV detector, set to a wavelength where the aromatic rings of the molecule absorb strongly.

Key Parameters for an HPLC Method:

| Parameter | Typical Conditions |

| Column | Reverse-phase (e.g., C18, C8), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Water and Acetonitrile/Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

By developing a robust HPLC method, one can accurately determine the purity of 1-(4-m-tolyloxyphenyl)ethanone by quantifying the area of the main peak relative to any impurity peaks. The retention time of the main peak would also serve as a key identifier for the compound under the specified conditions.

Computational and Theoretical Investigations of 1 4 M Tolyloxy Phenyl Ethanone

Quantum Chemical Calculations of 1-(4-M-Tolyloxy-phenyl)-ethanone

Quantum chemical calculations are instrumental in providing a molecular-level understanding of the intrinsic properties of a molecule. For a compound like this compound, these methods can predict its geometry, electronic structure, and reactivity without the need for empirical data.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. For this compound, DFT studies would focus on optimizing the molecular geometry to find its most stable three-dimensional conformation.

Key electronic properties derived from DFT calculations include the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Another important aspect is the mapping of the Molecular Electrostatic Potential (MEP). The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atoms of the methyl and phenyl groups would exhibit positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

Note: The values in this table are hypothetical and serve as representative examples for a molecule of this class.

Ab initio methods are quantum chemical calculations based on first principles, without the use of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can provide highly accurate energy and conformational information for molecules like this compound. dovepress.com

These high-level calculations are computationally more intensive than DFT but can be crucial for resolving subtle differences in the energies of various conformers. For a flexible molecule like this compound, which has rotational freedom around the ether linkage and the acetyl group, ab initio methods can precisely determine the global minimum energy structure and the energy barriers between different rotational isomers.

Table 2: Representative Ab Initio Conformational Energy Data

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 0° | +2.5 |

| B | 90° | 0.0 |

| C | 180° | +1.8 |

Note: This table illustrates hypothetical relative energies for different conformations of a diaryl ether ketone, highlighting the most stable arrangement.

Computational simulations can predict the most likely sites for chemical reactions on this compound. By analyzing reactivity descriptors derived from DFT, such as Fukui functions or local softness indices, one can identify which atoms are most susceptible to electrophilic or nucleophilic attack. For instance, in a study of a related poly(aryl ether ketone), DFT was used to investigate the reaction pathway of cyclization, a potential side reaction during synthesis. nih.gov

For this compound, the carbonyl carbon is an expected electrophilic site, susceptible to attack by nucleophiles. The aromatic rings can undergo electrophilic substitution, and the computational models can predict the regioselectivity of such reactions by evaluating the stability of the intermediate carbocations (Wheland intermediates). These simulations provide valuable mechanistic insights that can guide synthetic strategies and explain observed product distributions.

Molecular Dynamics (MD) Simulations Involving this compound

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound in various environments. By simulating the molecule in different solvents (e.g., water, ethanol (B145695), chloroform), one can observe how intermolecular interactions with the solvent molecules influence the preferred conformations.

The simulations would track the torsional angles of the molecule over time, revealing the most populated conformational states and the dynamics of transitions between them. This information is crucial for understanding how the molecule's shape and properties might change in different chemical environments, which is relevant for applications in materials science or as a synthetic intermediate.

MD simulations can also be used to study the interactions of this compound with more complex systems, such as polymers or biological macromolecules. For example, if this molecule were a component in a polymer blend, simulations could reveal details about its miscibility and its effect on the material's bulk properties. A study on sulfonated poly(ether ether ketone) used MD simulations to investigate the structure and dynamics of water molecules within the polymer matrix, which is critical for its application in fuel cells. researchgate.net

By analyzing the radial distribution functions and calculating the interaction energies, MD simulations can quantify the strength and nature of intermolecular forces (e.g., van der Waals, electrostatic) between this compound and its surroundings.

Molecular Docking and Chemoinformatics Studies of this compound (Hypothetical Biological Targets)

Molecular docking and chemoinformatics are pivotal tools in modern drug discovery, enabling the prediction of interactions between a small molecule and a biological target at a molecular level. qima-lifesciences.com These computational techniques allow for the screening of large virtual libraries of compounds against specific protein targets, helping to prioritize molecules for further experimental testing. qima-lifesciences.commdpi.com

In Silico Target Identification and Binding Mode Prediction for this compound

In the absence of known biological targets for this compound, a primary step involves in silico target identification. This can be achieved through various computational approaches, such as reverse docking or by comparing the molecule's structural and electronic features to libraries of known active compounds. acs.orgnih.gov Given its structural motifs—an aryl ketone and a diaryl ether linkage—several enzyme families could be considered as hypothetical targets. These might include kinases, cyclooxygenases (COX), and various metabolic enzymes where similar scaffolds have shown activity.

A hypothetical molecular docking study could be performed against a panel of such targets. The process would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of Protein Targets: A set of potential protein targets would be selected based on literature precedents for similar chemical scaffolds. The 3D structures of these proteins would be obtained from the Protein Data Bank (PDB) and prepared for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would be used to predict the binding pose and affinity of the compound within the active site of each target protein.

The results of such a hypothetical docking study can be summarized in a table, illustrating the predicted binding affinities (often expressed as a docking score or binding energy) and the key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound against Selected Biological Targets This table presents purely hypothetical data for illustrative purposes.

| Hypothetical Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |

| p38 MAP Kinase | 1A9U | -7.9 | Met109, Lys53, Leu167 | Hydrophobic, Pi-Alkyl |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.2 | Tyr435, Ile199, Cys172 | Pi-Sulfur, Hydrophobic |

| Androgen Receptor | 2AX6 | -6.8 | Arg752, Gln711, Met745 | Hydrogen Bond, Hydrophobic |

The binding mode prediction would involve analyzing the docked pose to understand the specific molecular interactions. For instance, the ketone's carbonyl group could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions with the protein's active site residues. Visualizing these interactions provides crucial insights into the potential mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comsigmaaldrich.comresearchgate.net A hypothetical QSAR study for analogues of this compound would aim to identify the key molecular features that influence their (hypothetical) biological activity.

To conduct a QSAR study, a dataset of analogues with varying substituents on the phenyl and tolyl rings would be required, along with their corresponding (hypothetically measured) biological activities (e.g., IC50 values). The process would typically involve:

Dataset Preparation: A series of analogues of this compound would be designed, and their biological activities against a specific target (e.g., COX-2) would be hypothetically determined.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), hydrophobic (e.g., logP), and topological indices, would be calculated for each analogue. nih.gov

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to develop a QSAR equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A hypothetical QSAR equation might look like:

pIC50 = 0.85 * ClogP + 1.2 * σ_meta - 0.5 * MR_para + 2.5

This equation would suggest that higher hydrophobicity (ClogP) and an electron-withdrawing group at the meta position (positive σ_meta) of one of the rings could enhance the biological activity, while a bulky substituent at the para position (negative correlation with molar refractivity, MR_para) might decrease it.

Table 2: Hypothetical Dataset and QSAR Model for Analogues of this compound This table presents purely hypothetical data for illustrative purposes.

| Analogue | R1 (on Phenyl Ring) | R2 (on Tolyl Ring) | ClogP | σ_meta | MR_para | pIC50 (Experimental) | pIC50 (Predicted) |

|---|---|---|---|---|---|---|---|

| 1 | H | H | 4.2 | 0.00 | 1.03 | 5.8 | 5.9 |

| 2 | 3-Cl | H | 4.9 | 0.37 | 1.03 | 6.5 | 6.4 |

| 3 | H | 4-F | 4.3 | 0.00 | 0.92 | 5.9 | 6.0 |

| 4 | 4-OCH3 | H | 4.1 | 0.12 | 7.86 | 5.2 | 5.1 |

| 5 | 3-NO2 | H | 4.1 | 0.71 | 1.03 | 6.8 | 6.9 |

Such QSAR models are invaluable for guiding the design of new, more potent analogues by predicting their activity before synthesis, thereby saving time and resources in the drug discovery pipeline. sigmaaldrich.com

Chemical Reactivity and Derivatization of 1 4 M Tolyloxy Phenyl Ethanone

Chemical Transformations of the Ethanone (B97240) Moiety in 1-(4-p-Tolyloxy-phenyl)-ethanone

The ethanone group is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Reduction and Oxidation Reactions of the Carbonyl Group

The carbonyl group of 1-(4-p-tolyloxy-phenyl)-ethanone can undergo both reduction to an alcohol or amine and oxidation-rearrangement reactions.

The reduction of the ketone to a secondary alcohol, 1-(4-(p-tolyloxy)phenyl)ethanol, can be readily achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective reagent for this transformation. chemguide.co.ukyoutube.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uk In a typical procedure, the ketone is dissolved in the alcohol, and sodium borohydride is added portion-wise at room temperature or with gentle cooling. rsc.org The resulting alkoxide is then protonated during workup to yield the alcohol.

Furthermore, the ethanone moiety can be converted to an amine through reductive amination. This is evidenced by the commercial availability of 1-(4-(p-Tolyloxy)phenyl)ethanamine. sigmaaldrich.comsigmaaldrich.com This transformation can be carried out in a one-pot reaction by treating the ketone with ammonia (B1221849) or an ammonium (B1175870) salt in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

A notable oxidation-rearrangement reaction applicable to aryl alkyl ketones like 1-(4-p-tolyloxy-phenyl)-ethanone is the Willgerodt-Kindler reaction. wikipedia.orgresearchgate.net This reaction converts the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid amide. wikipedia.org The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. researchgate.net This process results in the formal oxidation of the terminal methyl group of the ethanone moiety and its migration to the carbonyl carbon.

Table 1: Representative Reduction and Oxidation Reactions of the Ethanone Moiety

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Carbonyl Reduction | Sodium borohydride, Methanol | 1-(4-(p-Tolyloxy)phenyl)ethanol |

| Reductive Amination | Ammonia, H₂, Raney Nickel | 1-(4-(p-Tolyloxy)phenyl)ethanamine sigmaaldrich.comsigmaaldrich.com |

| Willgerodt-Kindler | Sulfur, Morpholine, Heat | 2-(4-(p-Tolyloxy)phenyl)ethanethioic acid morpholide wikipedia.orgresearchgate.net |

Alpha-Functionalization Reactions (e.g., halogenation, alkylation)

The α-carbon of the ethanone group in 1-(4-p-tolyloxy-phenyl)-ethanone is acidic and can be functionalized through enolate chemistry.

Alpha-halogenation, particularly bromination, is a common transformation for acetophenone (B1666503) derivatives. The reaction of 1-(4-p-tolyloxy-phenyl)-ethanone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, or with bromine in acetic acid, would be expected to yield 2-bromo-1-(4-(p-tolyloxy)phenyl)ethanone. This α-bromo ketone is a versatile intermediate for further synthetic manipulations.

While specific examples of α-alkylation for 1-(4-p-tolyloxy-phenyl)-ethanone are not prevalent in the literature, this reaction is a fundamental transformation for ketones. It would involve the deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding enolate. This enolate can then react with an alkyl halide in a nucleophilic substitution reaction to introduce an alkyl group at the α-position. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

Condensation and Addition Reactions at the Carbonyl Center

The carbonyl group of 1-(4-p-tolyloxy-phenyl)-ethanone is susceptible to a variety of condensation and addition reactions, most notably the Claisen-Schmidt condensation to form chalcones. nih.govnih.govjetir.orgresearchgate.netndl.gov.in

In a typical Claisen-Schmidt condensation, 1-(4-p-tolyloxy-phenyl)-ethanone is reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. researchgate.net This reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the corresponding α,β-unsaturated ketone, a chalcone. These chalcones are of significant interest due to their diverse biological activities. nih.gov

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Base/Solvent | Product |

|---|---|---|---|

| 1-(4-(p-Tolyloxy)phenyl)-ethanone | Benzaldehyde | NaOH/Ethanol | 1-(4-(p-Tolyloxy)phenyl)-3-phenyl-2-propen-1-one |

| 1-(4-(p-Tolyloxy)phenyl)-ethanone | 4-Chlorobenzaldehyde | KOH/Ethanol | 3-(4-Chlorophenyl)-1-(4-(p-tolyloxy)phenyl)-2-propen-1-one |

Functionalization of the Phenyl Ring in 1-(4-p-Tolyloxy-phenyl)-ethanone

The two phenyl rings of 1-(4-p-tolyloxy-phenyl)-ethanone provide opportunities for functionalization through electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Nucleus

The acetyl group is a deactivating, meta-directing group, while the tolyloxy group is an activating, ortho-, para-directing group. The outcome of electrophilic aromatic substitution on the substituted phenyl ring will be influenced by the interplay of these electronic effects.

A key example of electrophilic aromatic substitution on this molecule is nitration. The commercial availability of 1-(4-(p-tolyloxy)-3-nitrophenyl)ethanone demonstrates that nitration occurs at the position ortho to the tolyloxy group and meta to the acetyl group. sigmaaldrich.com This is consistent with the directing effects of the two substituents. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Other electrophilic aromatic substitution reactions, such as halogenation (e.g., with Br₂ and a Lewis acid catalyst) and Friedel-Crafts acylation or alkylation, would be expected to follow a similar regioselectivity, with the incoming electrophile being directed to the position ortho to the activating tolyloxy group.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Ring

To engage in transition metal-catalyzed cross-coupling reactions, one of the phenyl rings of 1-(4-p-tolyloxy-phenyl)-ethanone must first be halogenated. For instance, electrophilic bromination could introduce a bromine atom onto one of the rings. The resulting aryl bromide can then participate in a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. libretexts.org A hypothetical bromo-derivative of 1-(4-(p-tolyloxy)phenyl)ethanone (B1638936) could be coupled with a boronic acid in the presence of a palladium catalyst and a base to introduce a new aryl or vinyl substituent. libretexts.org

Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions could be employed on a halogenated derivative to further functionalize the phenyl ring system, highlighting the synthetic potential of this scaffold.

Reactions Involving the Tolyloxy Moiety of 1-(4-M-Tolyloxy-phenyl)-ethanone

The tolyloxy group, an aryloxy ether, is a key functional component of the molecule, influencing its electronic properties and providing sites for chemical modification.

Cleavage Reactions of the Aryloxy Ether Linkage

The ether linkage in aryl ethers is generally stable but can be cleaved under specific conditions. For alkyl aryl ethers, strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are effective. ucalgary.calibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, which creates a good leaving group in the form of a phenol (B47542). ucalgary.ca The halide ion then acts as a nucleophile, attacking the alkyl carbon to yield an alkyl halide and a phenol. ucalgary.ca However, in the case of diaryl ethers such as 1-(4-tolyloxyphenyl)ethanone, this type of acidic cleavage is generally ineffective because nucleophilic attack on an aromatic carbon is disfavored. libretexts.orglibretexts.org

More advanced methods are required for the cleavage of the C-O bond in diaryl ethers. Transition-metal-free protocols have been developed, such as the use of triethylsilane in combination with a base like potassium tert-butoxide (KOtBu), which can reductively cleave the C-O bond to yield the corresponding phenol and arene. researchgate.net Other approaches for lignin (B12514952) model compounds, which contain similar aryl-ether linkages, involve catalytic hydrogenolysis using metal catalysts like cobalt-zinc. nih.gov These methods often require elevated temperatures to overcome the high bond dissociation energy of the aryl-ether linkage. nih.govnih.gov

Table 1: Selected Methods for Aryl Ether Cleavage

| Reagent/Catalyst System | Substrate Type | Products | Key Features |

| HBr or HI | Alkyl Aryl Ether | Phenol + Alkyl Halide | Ineffective for diaryl ethers. ucalgary.calibretexts.orglibretexts.org |

| Et3SiH / KOtBu | Diaryl Ether | Phenol + Arene | Transition-metal-free reductive cleavage. researchgate.net |

| Co–Zn/Beta Zeolite | Lignin Model Compounds | Phenolic Monomers | Catalytic hydrogenolysis. nih.gov |

| Ni-catalyzed electrochemistry | Benzyl Phenyl Ether | Phenol + Toluene (B28343) | Reductive cleavage at room temperature. rsc.org |

Chemical Modifications of the Tolyl Methyl Group

The methyl group on the tolyl moiety is another site for chemical transformation. While the methyl group itself is relatively unreactive, it can be functionalized through various reactions. One common transformation is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the methyl group of toluene and its derivatives to a carboxylic acid (Ar-CH3 → Ar-COOH). quora.com This transformation would convert the tolyloxy moiety into a carboxyphenoxy group, significantly altering the electronic and steric properties of the molecule.

The methyl group also influences the reactivity of the tolyl aromatic ring. As an electron-donating group, it activates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions relative to the methyl group. stackexchange.comlibretexts.org This directing effect is due to both inductive effects and hyperconjugation. stackexchange.com Therefore, reactions such as nitration or halogenation would be expected to occur on the tolyl ring at positions ortho to the methyl group, as the para position is blocked by the ether linkage. The steric bulk of the rest of the molecule may influence the regioselectivity of such substitutions. youtube.com

Synthesis of Novel Analogues and Hybrid Molecules Based on the this compound Scaffold

The 1-(4-tolyloxyphenyl)ethanone core structure serves as a valuable starting point for the development of new molecules with potentially interesting biological or material properties.

Structure-Directed Design and Rational Synthesis of this compound Derivatives

Structure-directed design involves the rational modification of a lead compound to enhance desired properties. For the 1-(4-tolyloxyphenyl)ethanone scaffold, this can involve modifications at several key positions. The acetophenone moiety is a particularly versatile handle for derivatization. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized. wikipedia.org The α-carbon to the ketone can also be a site for substitution reactions.

A common strategy in drug design is the synthesis of hybrid molecules that combine structural features from different bioactive compounds. researchgate.net The phenoxy acetophenone framework is a common feature in various biologically active molecules. researchgate.netrsc.org For example, derivatives of acetophenone have been explored as inhibitors of various enzymes. rsc.org The synthesis of such derivatives often involves building upon the acetophenone core, for example, by introducing nitrogen-containing heterocycles. rasayanjournal.co.inresearchgate.net Click chemistry, using derivatives like O-propargylated acetophenones, is another powerful tool for creating diverse libraries of compounds, such as 1,2,3-triazoles. nih.gov

High-Throughput and Combinatorial Chemistry Approaches for this compound Library Generation

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large libraries of structurally diverse molecules. nih.govchemrxiv.org The 1-(4-tolyloxyphenyl)ethanone scaffold is well-suited for these approaches. The presence of multiple reaction sites—the ketone, the two aromatic rings, and the tolyl methyl group—allows for the introduction of a wide range of functional groups and building blocks.

For example, starting from 1-(4-hydroxyphenyl)ethanone, a library of tolyloxy derivatives could be generated through Williamson ether synthesis with a variety of substituted tolyl halides or tosylates. wikipedia.org The resulting library of 1-(4-tolyloxyphenyl)ethanone analogues could then be further diversified by reacting the ketone with a panel of reagents. Such an approach would allow for the systematic exploration of the chemical space around this scaffold, facilitating the discovery of new compounds with desired properties.

Biological Activity Studies of 1 4 M Tolyloxy Phenyl Ethanone and Its Analogues Mechanistic and in Vitro Focus

Investigation of Potential Enzymatic Interactions of 1-(4-M-Tolyloxy-phenyl)-ethanone

In Vitro Enzyme Inhibition and Activation Assays (e.g., metabolic enzymes, hydrolases)

A thorough search of scholarly databases yielded no studies that have investigated the in vitro effects of this compound on any enzymatic systems. Consequently, there is no available data on its potential to inhibit or activate metabolic enzymes, such as cytochrome P450 isoforms, or hydrolases like esterases and proteases.

Mechanistic Elucidation of Enzyme-1-(4-M-Tolyloxy-phenyl)-ethanone Interactions at the Molecular Level

In the absence of any observed enzymatic activity, no research has been conducted to elucidate the molecular mechanisms of interaction between this compound and any enzyme.

Receptor Binding and Cellular Pathway Modulation Studies of this compound

In Vitro Receptor Affinity and Efficacy Assays in Model Systems

There are currently no published reports on the in vitro receptor affinity or efficacy of this compound. Its potential to bind to and modulate the activity of any known receptors remains uninvestigated.

Interrogation of Downstream Signaling Pathways in Isolated Cellular Assays

As no receptor interactions have been identified, there have been no subsequent studies into the downstream signaling pathways that might be modulated by this compound in isolated cellular assays.

Antimicrobial Activity Investigations of this compound

No studies were found that specifically tested the antimicrobial activity of this compound against any bacterial or fungal strains. Therefore, no data on its minimum inhibitory concentration (MIC) or its spectrum of activity is available.

While research exists on the biological activities of structurally analogous compounds, such as other substituted acetophenones or molecules with a tolyloxy moiety, any extrapolation of their activities to this compound would be purely speculative and scientifically unfounded without direct experimental evidence. The unique combination of the acetophenone (B1666503) and p-tolyloxy groups in this specific arrangement dictates its physicochemical properties and, consequently, its biological interactions.

The lack of published data highlights a clear opportunity for future research to explore the potential pharmacological or toxicological profile of this compound. Until such studies are undertaken and published, the biological activity of this compound remains an open question.

In Vitro Antibacterial and Antifungal Efficacy against Diverse Microbial Strains

The antimicrobial potential of the diaryl ether scaffold has been a subject of significant scientific inquiry. While specific data on this compound is limited, studies on analogous compounds provide valuable insights into the prospective antibacterial and antifungal efficacy of this class. Research has shown that diaryl ether derivatives can exhibit notable activity against a range of microbial pathogens.

For instance, studies on various synthetic lariat (B8276320) ethers, which are macrocyclic polyethers, have demonstrated their function as antibiotic adjuvants against multidrug-resistant bacteria. nih.gov These compounds can penetrate bacterial membranes, causing partial disruption and inhibiting efflux pump functions, which are key mechanisms of antibiotic resistance. nih.gov This suggests that the diaryl ether motif within this compound could contribute to similar activities.

Furthermore, investigations into other classes of ketones and related aromatic compounds have shown significant antimicrobial properties. For example, a series of 1,4-naphthoquinones, which share some structural similarities with the core of the target compound, were tested against several Gram-positive and Gram-negative bacteria. nih.gov The most effective of these, 5-amino-8-hydroxy-1,4-naphthoquinone, showed considerable inhibition zones against staphylococci, streptococci, and bacilli. nih.gov The minimal inhibitory concentration (MIC) for active compounds against S. aureus ranged from 30 to 125 µg/ml, indicating a bacteriostatic effect. nih.gov Another study on 1,4-naphthoquinone (B94277) analogues also reported significant antibacterial activity, with MIC values ranging from 15.6 µg/mL to 500 µg/mL against strains like Staphylococcus aureus and Escherichia coli. nih.gov

The table below summarizes the antimicrobial activities of some analogous compounds, providing a comparative perspective on the potential efficacy of this compound.

| Compound Class | Microbial Strain | Activity (MIC/Inhibition Zone) | Reference |

| 1,4-Naphthoquinones | Staphylococci, Streptococci, Bacilli | 20 mm inhibition zone at 50 µg/ml | nih.gov |

| 1,4-Naphthoquinones | S. aureus | MIC: 30-125 µg/ml | nih.gov |

| 1,4-Naphthoquinone Analogues | S. aureus, E. coli | MIC: 15.6-500 µg/mL | nih.gov |

Mechanistic Studies of Antimicrobial Action (e.g., inhibition of specific microbial metabolic pathways)

The antimicrobial mechanisms of diaryl ethers and related ketones are multifaceted. A primary mode of action appears to be the disruption of bacterial fatty acid synthesis. nih.gov Specifically, diaryl ether-based compounds have been identified as inhibitors of enoyl-ACP reductase (FabV), a critical enzyme in the bacterial fatty acid biosynthetic pathway (FasII). nih.gov This pathway is essential for the survival of several important Gram-negative bacteria. nih.gov Molecular modeling has suggested that certain modifications to the diaryl ether scaffold, such as the inclusion of a sulfonamide group, can enhance potency by enabling hydrogen bonding with highly conserved residues in the FabV enzyme. nih.gov

Another significant mechanism is the inhibition of bacterial efflux pumps. nih.gov These pumps are a major cause of antimicrobial resistance, as they actively expel antibiotics from the bacterial cell. Compounds belonging to the flavonoid family, which includes ketones, have been identified as novel efflux pump inhibitors. nih.gov For example, 2-phenylacetophenone has demonstrated broad-spectrum efflux pump inhibition activity. nih.gov By disabling these pumps, such compounds can be used in combination therapies to restore the effectiveness of existing antibiotics. nih.gov Synthetic ionophores like lariat ethers also inhibit efflux pump function by disrupting membrane permeability. nih.gov

Furthermore, some antimicrobial agents in this class, such as 1,4-naphthoquinone analogues, are believed to exert their effects through the generation of reactive oxygen species (ROS), which leads to apoptotic-like cell death in bacteria. nih.gov

Antioxidant and Radical Scavenging Properties of this compound

The diaryl ether and acetophenone moieties present in this compound suggest a potential for antioxidant activity. Phenolic compounds, in general, are well-known for their ability to scavenge free radicals and protect against oxidative stress. nih.gov

In Vitro Assays for Reactive Oxygen Species (ROS) and Free Radical Scavenging Capacity

A variety of in vitro assays are commonly used to evaluate the antioxidant potential of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the Trolox equivalent antioxidant capacity (TEAC) assay. nih.govnih.gov

Studies on acetophenone derivatives have demonstrated their antioxidant properties. For instance, a series of acetophenone benzoylhydrazones were evaluated for their reducing ability and radical-scavenging activity using FRAP and DPPH tests, respectively. nih.gov While an unsubstituted analogue showed superior capacity in the FRAP assay, a 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger in the DPPH method. nih.gov This highlights the influence of structural modifications on antioxidant activity.

The table below illustrates the antioxidant activities of some related compounds, as measured by common in vitro assays.

| Compound/Extract | Assay | Result | Reference |

| Acetophenone benzoylhydrazone (unsubstituted) | FRAP | Superior capacity | nih.gov |

| 2,4-dihydroxyacetophenone benzoylhydrazone | DPPH | Most potent radical scavenger | nih.gov |

| Anogeissus leiocarpus extract | Phosphomolybdate | 190.00 ± 70.53 µg BHTE/mg | nih.gov |

| Pithecellobium dulce bark extract (acetone) | DPPH | IC50: 16.83 ± 0.38 µg/ml | antiox.org |

| Pithecellobium dulce leaf extract (acetone) | DPPH | IC50: 18.30 ± 0.43 µg/ml | antiox.org |

Understanding Electron Transfer and Hydrogen Atom Transfer Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds and their derivatives is primarily governed by two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govbohrium.comnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. bohrium.comnih.gov The bond dissociation enthalpy (BDE) of the antioxidant is a crucial parameter in evaluating its efficacy via the HAT mechanism. researchgate.net

Single Electron Transfer (SET): This mechanism involves the transfer of an electron from the antioxidant to the free radical. nih.govbohrium.com The ionization potential (IP) of the antioxidant is the key factor in assessing its activity through the SET pathway. researchgate.net

Many antioxidant assays are based on one or both of these mechanisms. For example, the DPPH assay can proceed through either hydrogen or electron transfer. researchgate.net The FRAP assay is based on electron donation. researchgate.net The antioxidant behavior of a compound is influenced by its structural features, such as the number and position of hydroxyl groups. nih.gov The presence of a hydroxyl group in the ortho position can stabilize the resulting phenoxyl radical through intramolecular hydrogen bonding, thus enhancing antioxidant activity. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Bioactivity

The biological activity of diaryl ether ketones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the specific structural features that correlate with enhanced or diminished biological responses. chemrxiv.org

Correlation of Specific Structural Modifications with In Vitro Biological Responses

SAR studies on diaryl ether derivatives have revealed key insights into what drives their bioactivity. For instance, in the context of antitumor activity, the presence of a chlorine or hydroxyl group at the para-position of one of the phenyl rings was found to significantly enhance efficacy. nih.govresearchgate.net This suggests that the electronic properties and hydrogen-bonding capabilities of substituents play a crucial role.

In the realm of antimicrobial agents, modifications to the diaryl ether scaffold have been shown to directly impact their inhibitory effects on enzymes like FabV. nih.gov The addition of groups capable of forming specific interactions, such as hydrogen bonds with key amino acid residues in the enzyme's active site, can lead to a substantial increase in potency. nih.gov

Regarding antioxidant activity, SAR studies on phenolic compounds have shown that the number and arrangement of hydroxyl groups are critical. nih.gov Lignans, a class of polyphenols, with catechol (3,4-dihydroxyphenyl) moieties exhibit the highest radical scavenging capacity, followed by those with guaiacyl (3-methoxy-4-hydroxyphenyl) groups. chem960.com This indicates that the electron-donating nature and the potential for stabilization of the radical form are important determinants of antioxidant efficacy.

For this compound, the presence of the meta-methyl group on the tolyloxy ring is expected to influence its electronic properties and, consequently, its biological activity compared to unsubstituted or differently substituted analogues.

Identification of Pharmacophoric Features within the this compound Scaffold for Biological Interaction

The identification of key structural motifs, or pharmacophoric features, within a molecule is a cornerstone of medicinal chemistry, guiding the design of new compounds with enhanced biological activity. For the this compound scaffold, a diaryl ether ketone, the essential pharmacophoric elements can be dissected by considering the electronic and steric contributions of its three primary components: the tolyloxy group, the central phenyl ring, and the ethanone (B97240) moiety. While specific, comprehensive structure-activity relationship (SAR) studies on this exact molecule are not extensively available in the public domain, general principles derived from related diaryl ether and acetophenone analogues can provide valuable insights into its potential biological interactions.

The fundamental pharmacophore of a diaryl ether scaffold generally involves the two aromatic rings linked by an ether oxygen. This arrangement allows for a specific three-dimensional conformation that can be crucial for fitting into the binding pocket of a biological target. The ether linkage provides a degree of rotational flexibility, enabling the molecule to adopt an optimal conformation for interaction.

The Role of the Tolyloxy Group:

The tolyloxy portion of the molecule, specifically the para-methyl substituent on the terminal phenyl ring, is a critical determinant of its biological activity. The methyl group is an electron-donating group, which can influence the electron density of the adjacent phenyl ring and the ether oxygen. This, in turn, can affect the strength of potential hydrogen bonds or other electronic interactions with a receptor. Furthermore, the methyl group adds steric bulk, which can either be beneficial for occupying a specific hydrophobic pocket within a binding site or detrimental if it leads to steric clashes.

Systematic modification of this group would be necessary to fully elucidate its role. For instance, replacing the methyl group with other substituents of varying electronic properties (e.g., electron-withdrawing groups like halogens or electron-donating groups like methoxy) and sizes would clarify the electronic and steric requirements for optimal activity.

The Central Phenyl-Ethanone Moiety:

The ethanone group itself presents several key pharmacophoric features. The carbonyl oxygen is a potent hydrogen bond acceptor, a feature commonly involved in the interaction of small molecules with biological targets such as enzymes and receptors. The acetyl group (–COCH₃) also contributes to the molecule's polarity and can engage in van der Waals interactions.

To further define the pharmacophore, studies on analogues with modifications to the ethanone side chain would be informative. For example, altering the length of the alkyl chain or replacing the ketone with other functional groups could reveal the importance of the carbonyl group and the specific steric and electronic properties of the acetyl moiety for biological interaction.

Potential Applications of 1 4 M Tolyloxy Phenyl Ethanone Excluding Clinical/human

Material Science Applications of 1-(4-M-Tolyloxy-phenyl)-ethanone

The backbone of this compound is characteristic of monomers used in high-performance polymers.